Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride . The nomenclature follows these rules:
- Parent structure : Pyrrolidine, a five-membered saturated ring with one nitrogen atom.
- Substituents :
- A benzyl group (-CH₂C₆H₅) at position 1.
- A difluoromethyl group (-CF₂H) at position 4.
- A methyl ester (-COOCH₃) at position 3.
- Stereochemistry : The (3S,4S) configuration specifies the absolute stereochemistry of the chiral centers at positions 3 and 4.
Isomeric Considerations :
- Stereoisomerism : The presence of two chiral centers (C3 and C4) generates four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The specified (3S,4S) configuration indicates a single enantiomer, which is critical for its physicochemical and potential bioactive properties.
- Tautomerism : The protonation state of the pyrrolidine nitrogen in the hydrochloride salt eliminates tautomeric possibilities, fixing the ammonium center in a charged state.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1955474-74-4 | |
| Molecular Formula | C₁₄H₁₈ClF₂NO₂ | |
| Molecular Weight | 305.75 g/mol | |
| Smiles Notation | COC(=O)C1CN(Cc2ccccc2)CC1C(F)F.Cl |
Molecular Architecture: Pyrrolidine Core Modifications
The pyrrolidine ring serves as the structural backbone, with substitutions at three positions creating a highly functionalized molecule:
- Position 1 (N1) : The benzyl group (-CH₂C₆H₅) acts as a protecting group for the pyrrolidine nitrogen, preventing unwanted side reactions and influencing the compound’s solubility profile.
- Position 3 (C3) : The methyl ester (-COOCH₃) introduces a polarizable carbonyl group, which may participate in hydrogen bonding or serve as a synthetic handle for further derivatization.
- Position 4 (C4) : The difluoromethyl group (-CF₂H) contributes electronegativity and metabolic stability, often used in medicinal chemistry to modulate bioavailability.
Electronic and Steric Effects :
- The difluoromethyl group induces electron-withdrawing effects, polarizing adjacent C-F bonds and altering the electron density distribution across the pyrrolidine ring.
- The benzyl group introduces steric bulk, potentially forcing the pyrrolidine ring into a specific puckered conformation to minimize van der Waals repulsions.
Table 2: Comparison with Related Pyrrolidine Derivatives
| Compound | Molecular Formula | Key Substituents |
|---|---|---|
| Methyl 1-benzylpyrrolidine-3-carboxylate | C₁₃H₁₇NO₂ | Benzyl (N1), methyl ester (C3) |
| Benzyl 3-(difluoromethyl)pyrrolidine-1-carboxylate | C₁₃H₁₅F₂NO₂ | Benzyl (N1), difluoromethyl (C3) |
| 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride | C₆H₁₀ClF₂NO₂ | Difluoromethyl (C3), carboxylic acid (C3) |
Crystallographic Characterization and Conformational Analysis
While direct crystallographic data for methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is not publicly available, insights can be inferred from related compounds:
- Ring Puckering : The pyrrolidine ring typically adopts an envelope conformation in analogous structures, with one atom displaced from the plane formed by the other four. Substitutions at C3 and C4 likely stabilize specific puckering modes to alleviate steric strain from the benzyl and difluoromethyl groups.
- Intermolecular Interactions : In the hydrochloride salt, the protonated nitrogen forms a strong ionic bond with the chloride counterion, while ester carbonyl groups may engage in weak hydrogen bonds with adjacent molecules.
Hypothetical Conformational Preferences :
- C3 Substituent : The methyl ester at C3 may favor an equatorial orientation to minimize steric clash with the C4 difluoromethyl group.
- C4 Substituent : The -CF₂H group’s electronegativity could polarize adjacent C-H bonds, influencing dipole-dipole interactions in the crystal lattice.
Future Directions : Single-crystal X-ray diffraction studies are required to resolve the precise bond lengths, angles, and packing arrangements. Such data would clarify the interplay between electronic effects and steric demands in governing the compound’s solid-state behavior.
Properties
Molecular Formula |
C14H18ClF2NO2 |
|---|---|
Molecular Weight |
305.75 g/mol |
IUPAC Name |
methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17F2NO2.ClH/c1-19-14(18)12-9-17(8-11(12)13(15)16)7-10-5-3-2-4-6-10;/h2-6,11-13H,7-9H2,1H3;1H |
InChI Key |
NUJIRRHTZVSJFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(CC1C(F)F)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride generally follows a multi-step synthetic pathway that includes:
- Construction of the pyrrolidine ring with appropriate substitution.
- Introduction of the benzyl group at the nitrogen (1-position).
- Selective incorporation of the difluoromethyl group at the 4-position.
- Esterification at the 3-position to form the methyl carboxylate.
- Conversion to the hydrochloride salt for stability and purification.
The difluoromethyl group (-CF2H) is a key functional group imparting unique chemical and biological properties, and its installation requires specialized fluorination techniques.
Stepwise Preparation Methods
Pyrrolidine Ring Formation and Benzylation
- The pyrrolidine core is typically synthesized via cyclization of appropriate amino acid derivatives or through ring-closing reactions involving amino alcohols or amino acids.
- Benzylation of the nitrogen is commonly achieved by nucleophilic substitution using benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
- This step yields 1-benzylpyrrolidine intermediates with high regioselectivity and moderate to good yields (60–75%).
Introduction of the Difluoromethyl Group
- The difluoromethyl group is introduced at the 4-position via electrophilic or nucleophilic fluorination methods.
- One common approach involves the use of difluorocarbene precursors such as bromodifluoromethane (CHF2Br) or difluoromethyltrimethylsilane (TMSCF2H) under transition metal catalysis or base-promoted conditions.
- Alternatively, selective halogenation followed by fluorine substitution can be employed, starting from 4-halogenated pyrrolidine intermediates.
- The reaction conditions require careful control of temperature and stoichiometry to avoid over-fluorination or side reactions.
- Yields for this step vary widely depending on the method but typically range from 40% to 70%.
Esterification at the 3-Position
- The carboxylic acid at the 3-position is esterified using methanol in the presence of acid catalysts such as sulfuric acid or by using methylating agents like diazomethane.
- Esterification is generally straightforward, proceeding under reflux conditions to yield the methyl ester with yields exceeding 80%.
Formation of the Hydrochloride Salt
- The free base form of methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in solvents such as ethanol or ethyl acetate.
- This step improves compound stability and facilitates purification by recrystallization.
- Typical yields for salt formation are high (85–95%).
Representative Synthetic Route Table
| Step | Reaction Description | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrrolidine ring formation | Cyclization of amino acid derivatives, base | 65–75 | Use of chiral precursors for stereocontrol |
| 2 | N-Benzylation | Benzyl chloride, K2CO3, DMF, 80°C | 60–70 | Polar aprotic solvent favors substitution |
| 3 | Difluoromethyl introduction | TMSCF2H, base or transition metal catalyst | 40–70 | Requires inert atmosphere, low temperature |
| 4 | Esterification | Methanol, acid catalyst, reflux | 80–90 | Methyl ester formation |
| 5 | Hydrochloride salt formation | HCl gas or HCl in EtOH, 0°C | 85–95 | Salt crystallization for purification |
Enantioselective Considerations
- Enantioselective synthesis is critical due to the biological activity dependence on stereochemistry.
- Asymmetric hydrogenation or chiral pool synthesis using enantiomerically pure amino acid derivatives (e.g., L-proline) can be employed to control stereochemistry.
- Enantioselective hydrogenation methods under moderate conditions have been reported to yield high enantiomeric purity and yield for related pyrrolidine-3-carboxylic acid derivatives.
Research Findings and Characterization
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of benzyl, difluoromethyl, and methyl ester groups. Difluoromethyl protons typically appear as characteristic triplets or multiplets due to coupling with fluorine atoms.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and isotopic pattern consistent with difluoromethyl substitution.
- Infrared Spectroscopy (IR): Ester carbonyl stretching at ~1730 cm^-1 and characteristic C-F stretching bands.
- X-ray Crystallography: Provides definitive stereochemical assignment and confirmation of hydrochloride salt formation.
Purity and Yield Optimization
- Optimization of reaction conditions, including solvent choice, temperature, and reagent stoichiometry, is essential to maximize yield and purity.
- Purification methods include recrystallization from ethanol/ethyl acetate mixtures and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets . The pathways involved may include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to five analogs (Table 1), focusing on substituents, stereochemistry, and functional groups:
| Compound Name | CAS Number | Molecular Formula | Substituent (4-position) | Ester Group | Stereochemistry | Hydrochloride Salt | Source |
|---|---|---|---|---|---|---|---|
| Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride | Not Available | C₁₅H₁₈F₂NO₂·HCl | Difluoromethyl | Methyl | Undefined | Yes | Target |
| Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride | 2140264-93-1 | C₈H₁₁F₃NO₂·HCl | Trifluoromethyl | Methyl | (3R,4R) | Yes | PharmaBlock |
| Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride | 2101775-05-5 | C₈H₁₅NO₂·HCl | Methyl | Methyl | (3R,4R) | Yes | PharmaBlock |
| Ethyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | Not Available | C₁₆H₁₉F₃NO₂ | Trifluoromethyl | Ethyl | (3R,4R) | No | CymitQuimica |
| rac-Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride | Not Available | C₈H₁₁F₂NO₂·HCl | Difluoromethyl | Methyl | Racemic (3S,4S) | Yes | Literature |
| (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-BDMS-oxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate | MFCD15530266 | C₂₉H₄₂FN₃O₃Si | Fluoropyridinyl | Methyl | (±)-trans | No | Catalog |
Notes:
- Ester Groups : Methyl esters (target, PBXA3229-1) generally have higher aqueous solubility than ethyl esters (CymitQuimica analog) but may hydrolyze faster under basic conditions .
- Stereochemistry : Enantiopure forms (e.g., (3R,4R)-PBXA3229-1) are critical for chiral drug activity, whereas racemic mixtures (e.g., compound) require resolution for therapeutic use .
- Hydrochloride Salts : Salt forms improve solubility but may alter crystallization behavior, as analyzed via Mercury software () for packing patterns .
Biological Activity
Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and comparative studies with related compounds.
Structural Overview
The compound features a pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle, along with a benzyl group and a difluoromethyl substituent . This structure contributes to its reactivity and biological properties. The hydrochloride form enhances solubility, making it suitable for various applications in pharmacology and medicinal chemistry .
Pharmacological Potential
Preliminary studies indicate that this compound may exhibit several pharmacological activities:
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, particularly those resistant to conventional antibiotics.
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
- Cytotoxic Effects : Some studies suggest cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could interact with specific receptors, influencing signaling pathways critical for cell survival and proliferation.
Comparative Studies
To better understand the unique characteristics of this compound, comparisons with structurally similar compounds have been conducted. The following table summarizes key features of selected related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate | C13H16ClF2NO2 | Stereochemistry affecting biological activity |
| Ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate | C14H18ClF2NO2 | Shorter carbon chain; different ester group |
| 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | C13H16ClF3NO2 | Contains trifluoromethyl instead of difluoromethyl |
These comparisons highlight how variations in substituents and stereochemistry influence the chemical behavior and biological activity of these compounds .
Case Studies and Research Findings
Research into the biological activity of this compound has included in vitro and in vivo studies:
- In Vitro Studies : Laboratory tests have demonstrated the compound's ability to inhibit growth in various bacterial strains. For example, it exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- In Vivo Efficacy : Animal models have been used to evaluate the pharmacokinetics and therapeutic potential of the compound. Initial results suggest favorable absorption and distribution characteristics, although further studies are needed to assess long-term effects and safety profiles .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride to improve yield and purity?
- Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary reaction parameters such as temperature, solvent polarity, catalyst loading, and reaction time. Statistical analysis of these variables can identify optimal conditions while minimizing experimental iterations. For example, fractional factorial designs or response surface methodologies (RSM) are effective for multi-variable optimization .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer: Combine NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substitution patterns and stereochemistry, HPLC-MS for purity assessment (>98%), and X-ray crystallography for absolute configuration determination. Cross-referencing spectral data with computational simulations (e.g., DFT calculations) enhances accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Follow OSHA and REACH guidelines: use fume hoods for synthesis steps, wear nitrile gloves and safety goggles, and avoid inhalation of aerosols. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste services. Refer to SDS sheets for compound-specific hazards (e.g., skin/eye irritation risks) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and intermediates for the synthesis of this compound?
- Methodological Answer: Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Tools like Gaussian or ORCA, combined with reaction path search algorithms (e.g., GRRM), can map energy landscapes and identify kinetically favorable pathways. Validate predictions with in-situ IR or Raman spectroscopy .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns)?
- Methodological Answer: Perform variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria). For ambiguous splitting, use 2D NMR techniques (COSY, HSQC) to assign coupling constants. If computational predictions clash with experimental data, re-evaluate solvent effects or conformational sampling in simulations .
Q. How can enantiomeric purity be ensured during synthesis, given the chiral centers in the pyrrolidine ring?
- Methodological Answer: Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection to quantify enantiomeric excess (ee%). For asymmetric synthesis, screen chiral catalysts (e.g., BINOL-derived ligands) under kinetic resolution conditions. Crystallization with chiral resolving agents (e.g., tartaric acid derivatives) may further enhance ee% .
Data-Driven Research Questions
Q. What statistical approaches are effective for analyzing batch-to-batch variability in physicochemical properties (e.g., solubility, melting point)?
- Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to correlate process parameters (e.g., cooling rate, stirring speed) with output properties. Control charts (Shewhart or CUSUM) can monitor variability trends and identify out-of-specification batches .
Q. How do substituents (e.g., difluoromethyl vs. trifluoromethyl) impact the compound’s pharmacokinetic properties?
- Methodological Answer: Conduct in vitro ADME assays (e.g., hepatic microsomal stability, Caco-2 permeability) paired with QSAR modeling . Fluorine substitution alters lipophilicity (logP) and metabolic stability; compare ClogP and PSA values for difluoromethyl vs. analogs using software like Schrödinger’s QikProp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
